1-Nitrofluoranthene

Vue d'ensemble

Description

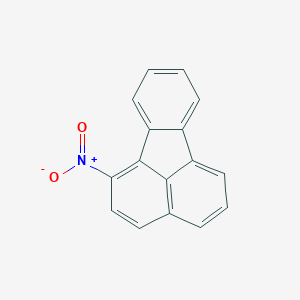

1-Nitrofluoranthene is a nitro-polycyclic aromatic hydrocarbon with the molecular formula C₁₆H₉NO₂. It is a derivative of fluoranthene, where a nitro group is attached to the first position of the fluoranthene molecule. This compound is known for its mutagenic and carcinogenic properties, making it a significant environmental pollutant .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Nitrofluoranthene can be synthesized through the nitration of fluoranthene. The nitration process typically involves the reaction of fluoranthene with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent the formation of unwanted by-products .

Industrial Production Methods: Industrial production of this compound follows similar nitration processes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and concentration of reactants to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Nitrofluoranthene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Oxidation: The compound can be oxidized to form nitrofluoranthene derivatives.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Reduction: Hydrogen gas, palladium on carbon catalyst.

Oxidation: Oxidizing agents like potassium permanganate.

Substitution: Nucleophiles such as amines or thiols

Major Products:

Reduction: Aminofluoranthene.

Oxidation: Nitrofluoranthene derivatives.

Substitution: Substituted fluoranthene derivatives

Applications De Recherche Scientifique

Atmospheric Chemistry

1-Nitrofluoranthene is primarily studied for its role in atmospheric reactions involving polycyclic aromatic hydrocarbons (PAHs). It serves as a marker for understanding the formation and degradation processes of NPAHs in the atmosphere. The compound is formed through gas-phase reactions of fluoranthene with nitrogen oxides (NOx), particularly under conditions influenced by hydroxyl radicals (OH) during the day and nitrate radicals (NO3) at night .

Gas-Particle Partitioning

The behavior of 1-NF in the atmosphere is influenced by its partitioning between gas and particulate phases. Studies indicate that 1-NF levels can vary significantly based on environmental conditions such as temperature and humidity, affecting its atmospheric lifetime and potential for human exposure . This variability is crucial for modeling air quality and assessing pollution sources.

Environmental Monitoring

1-NF is utilized as an indicator in environmental monitoring programs aimed at assessing air quality and pollution levels. The ratio of 2-nitrofluoranthene to 1-nitropyrene (2-NF/1-NP) is often employed to evaluate the relative contributions of primary emissions versus secondary formation processes of NPAHs . This ratio helps researchers understand the dynamics of urban air pollution and identify sources of emissions.

Case Study: Urban Air Quality

In a study conducted in urban areas, researchers measured concentrations of various NPAHs, including 1-NF. The findings suggested that high concentrations correlated with vehicular emissions and industrial activities, highlighting the compound's utility as a tracer for anthropogenic pollution .

Toxicological Studies

Research has shown that nitrated PAHs, including 1-NF, possess mutagenic properties that can impact human health. Toxicological assessments often focus on the formation of DNA adducts from exposure to these compounds, which are indicative of potential carcinogenic effects .

Mutagenicity Assessment

A study utilizing the 32P-postlabeling assay demonstrated that 1-NF forms DNA adducts in biological systems, suggesting its potential role in mutagenesis . This finding underscores the importance of evaluating exposure risks associated with nitrated PAHs in environmental samples.

Chemical Tracing

In addition to its applications in air quality monitoring and toxicology, 1-NF serves as a chemical tracer for studying the fate of PAHs in various environmental contexts. Its presence can provide insights into the sources and transformation pathways of PAHs in atmospheric chemistry.

Modeling Studies

Recent modeling efforts have focused on predicting the formation and degradation pathways of NPAHs like 1-NF under different environmental conditions. These models help elucidate the complex interactions between PAHs and atmospheric constituents, contributing to a better understanding of their environmental behavior .

Mécanisme D'action

The mechanism of action of 1-nitrofluoranthene involves its metabolic activation to reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The nitro group is reduced to a nitroso group, which is further reduced to a hydroxylamine and then to an amine. These intermediates can form adducts with DNA, causing mutations .

Comparaison Avec Des Composés Similaires

- 1-Nitropyrene

- 2-Nitrofluoranthene

- 3-Nitrofluoranthene

- 6-Nitrochrysene

- 9-Nitroanthracene

Comparison: 1-Nitrofluoranthene is unique due to its specific position of the nitro group on the fluoranthene molecule, which influences its reactivity and biological effects. Compared to 1-nitropyrene and 2-nitrofluoranthene, this compound has different reduction potentials and mutagenic activities .

Activité Biologique

1-Nitrofluoranthene (1-NF) is a nitro-substituted polycyclic aromatic hydrocarbon (PAH) that has garnered attention due to its potential biological activities, including mutagenicity and toxicity. This article reviews the biological activity of 1-NF, supported by case studies, experimental findings, and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group () attached to a fluoranthene backbone. Its molecular formula is , and it is classified as a nitro-PAH. The nitro group significantly influences its chemical behavior, including its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of nitro-PAHs like 1-NF is primarily attributed to their metabolic activation, which can lead to the formation of reactive intermediates capable of causing cellular damage. Key areas of interest include:

- Mutagenicity : Nitro-PAHs are known to exhibit mutagenic properties, which are often assessed through various in vitro and in vivo assays.

- Carcinogenicity : The potential carcinogenic effects of nitro-PAHs have been a significant focus of research, particularly regarding their role in environmental pollution and human health risks.

Mutagenicity Studies

Research indicates that 1-NF displays mutagenic activity, although the extent varies based on experimental conditions. A comparative study on various nitro-PAHs revealed that the mutagenic potency of 1-NF is moderate relative to other compounds in the same class.

Table 1: Mutagenicity Potency of Nitro-PAHs

| Compound | Mutagenicity (Ames Test) | Reference |

|---|---|---|

| 3-Nitrofluoranthene | High | |

| 1-Nitropyrene | Moderate | |

| This compound | Moderate | |

| 9-Nitroanthracene | Low |

The mechanism underlying the biological activity of 1-NF involves metabolic activation through reduction or oxidation processes. The nitro group can undergo reduction to form reactive amines, which interact with DNA and proteins, leading to mutagenesis.

Case Study: In Vivo Assessment

In a study involving SENCAR mice, groups were treated with varying doses of 1-NF to assess tumor initiation. Results indicated that while some tumors developed, the incidence was not statistically significant compared to controls. This suggests that while 1-NF has potential carcinogenic properties, its effectiveness as an initiator may depend on additional factors such as dose and exposure duration .

Environmental Impact and Exposure Risks

1-NF is primarily emitted from diesel combustion and is used as a marker for diesel emissions. Its presence in the environment raises concerns about potential health risks associated with exposure. Studies have shown that inhalation exposure can lead to significant accumulation in lung tissues, raising questions about long-term effects on human health.

Table 2: Sources of Environmental Exposure to 1-NF

| Source | Description |

|---|---|

| Diesel Exhaust | Major contributor to atmospheric levels |

| Industrial Emissions | Release from manufacturing processes |

| Urban Traffic | Increased levels in urban areas due to vehicle emissions |

Propriétés

IUPAC Name |

1-nitrofluoranthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9NO2/c18-17(19)14-9-8-10-4-3-7-12-11-5-1-2-6-13(11)16(14)15(10)12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYZHUPAWKZJSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC4=C3C2=C(C=C4)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00157200 | |

| Record name | Fluoranthene, 1-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13177-28-1 | |

| Record name | 1-Nitrofluoranthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13177-28-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Nitrofluoranthene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013177281 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluoranthene, 1-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00157200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-NITROFLUORANTHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87UV3TW2B9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.